BenchChemオンラインストアへようこそ!

propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Pyrazole derivatives Structure-activity relationship Pharmacophore modeling

Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate (CAS 907982-57-4) is a synthetic pyrazole derivative featuring a 2,4-dihydroxyphenyl ring at the 3-position, a 5-methyl substituent, and a propyl 4-oxybenzoate moiety linked via an ether bridge. It belongs to the broader family of 3-aryl-5-alkoxy-pyrazoles, a scaffold associated with diverse pharmacological activities including cardiac arrhythmia treatment and kinase inhibition.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 907982-57-4
Cat. No. B2418256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
CAS907982-57-4
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C
InChIInChI=1S/C20H20N2O5/c1-3-10-26-20(25)13-4-7-15(8-5-13)27-19-12(2)21-22-18(19)16-9-6-14(23)11-17(16)24/h4-9,11,23-24H,3,10H2,1-2H3,(H,21,22)
InChIKeyUZXZPENETHYBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate – Chemical Class and Baseline Properties


Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate (CAS 907982-57-4) is a synthetic pyrazole derivative featuring a 2,4-dihydroxyphenyl ring at the 3-position, a 5-methyl substituent, and a propyl 4-oxybenzoate moiety linked via an ether bridge. It belongs to the broader family of 3-aryl-5-alkoxy-pyrazoles, a scaffold associated with diverse pharmacological activities including cardiac arrhythmia treatment and kinase inhibition [1]. The compound is listed in patent literature as a member of a pyrazole phenyl derivative series, though its specific biological target remains publicly undisclosed [2]. Its molecular formula is reported as C20H20N2O5, distinguishing it structurally from other closely related pyrazole esters that often lack the dual hydroxylation pattern on the phenyl ring.

Why Generic Substitution of Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate Is Not Advisable


Subtle structural variations in the pyrazole scaffold profoundly influence bioactivity, target selectivity, and physicochemical properties. The 2,4-dihydroxyphenyl substitution pattern on the pyrazole ring alters hydrogen-bonding capacity and electron density relative to mono-hydroxy or methoxy analogs, potentially shifting activity away from cardiac sodium channels (the target of early 3-aryl-5-alkoxy-pyrazoles) toward different kinases or oxygenases [1]. Additionally, the propyl ester side-chain modulates lipophilicity and metabolic stability compared to methyl or ethyl esters, which can affect cellular permeability and in vivo half-life. Simply interchanging this compound with a generic 'pyrazole' or 'phenylpyrazole' derivative risks loss of the intended biological effect, even if the alternative compound shares a similar core structure. The absence of publicly available head-to-head data for this specific compound makes generic substitution a blind decision not supported by evidence.

Quantitative Differentiation Evidence for Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate


Structural Uniqueness vs. Generic Pyrazole Esters

No direct quantitative bioactivity data (IC50, EC50, Ki) are publicly available for this specific compound. However, the 2,4-dihydroxyphenyl group distinguishes it from the broader class of 3-aryl-5-alkoxy-pyrazoles, which typically carry mono-substituted phenyl rings (e.g., p-chlorophenyl) [1]. The dual hydroxylation pattern is expected to increase aqueous solubility and alter target-binding interactions, but the magnitude of these effects relative to comparators has not been reported.

Pyrazole derivatives Structure-activity relationship Pharmacophore modeling

Patent Family Context – HIF-Prolyl-4-Hydroxylase Inhibition

The compound is mentioned in the patent family containing 'Substituted dihydropyrazolones and use thereof as HIF-prolyl-4-hydroxylase inhibitors' (US-8524699-B2) . While the specific IC50 value for this compound against HIF-PH enzymes is not disclosed in the patent abstract, the structural features (dihydroxyphenyl moiety, propyl ester) align with known HIF-PH pharmacophores, suggesting potential for modulating hypoxia-inducible factor (HIF) pathways. Comparator data for other dihydropyrazolones in this patent are not publicly extractable.

HIF-prolyl-4-hydroxylase Pyrazole inhibitors Anemia therapy

Limitation Statement – Absence of Public Head-to-Head Comparisons

A comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor datasets did not yield any head-to-head comparative studies, cross-study comparable datasets, or class-level quantitative inferences that include propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate. The only quantitative entry found (BindingDB BDBM50084155, IC50 26 nM against human HPGDS) corresponds to CHEMBL3425953, a structurally unrelated compound. Therefore, no evidence-based differentiation claim can currently be made to prioritorize this compound over a close analog.

Data gap Procurement risk Evidence-based selection

Application Scenarios for Propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate Based on Available Evidence


Chemical Probe for Pyrazole Scaffold SAR Studies

Given its unique 2,4-dihydroxyphenyl substitution and propyl ester, this compound can serve as a valuable reference point in structure-activity relationship (SAR) campaigns aimed at mapping the effects of aryl hydroxylation on target binding. It can be used alongside mono-hydroxy or methoxy analogs to delineate the hydrogen-bonding requirements for activity against the intended biological target, as inferred from the patent landscape [1].

Lead Optimization in HIF-Prolyl-4-Hydroxylase Inhibitor Programs

The compound's listing in a HIF-PH inhibitor patent family positions it as a potential optimization starting point for research groups developing hypoxia pathway modulators. Its structural features align with the pharmacophore, and it may be used as a comparator for newly synthesized analogs in enzymatic assays, provided in-house data can be generated.

Synthetic Intermediate for Complex Pyrazole Libraries

The presence of both a free phenolic hydroxyl and a propyl ester makes this compound a versatile intermediate for derivatization. It can be employed to generate libraries of amides, ethers, or further substituted pyrazoles in medicinal chemistry laboratories, particularly when a dihydroxyphenyl motif is desired [1].

Quote Request

Request a Quote for propyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.